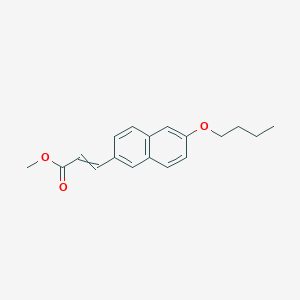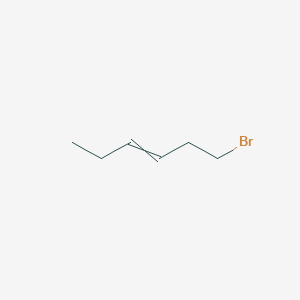
(z)-1-Bromo-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(z)-1-Bromo-3-hexene is an organic compound with the molecular formula C6H11Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. The (z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(z)-1-Bromo-3-hexene can be synthesized through various methods. One common approach involves the addition of hydrogen bromide (HBr) to 1-hexyne under controlled conditions to ensure the formation of the (z)-isomer. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the addition of HBr across the triple bond.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale bromination of 3-hexene. This process involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity for the (z)-isomer.
Chemical Reactions Analysis
Types of Reactions
(z)-1-Bromo-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1,3-hexadiene.
Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Substitution: 3-Hexanol, 3-Hexanenitrile.
Elimination: 1,3-Hexadiene.
Addition: 1,2-Dibromo-3-hexane.
Scientific Research Applications
(z)-1-Bromo-3-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (z)-1-Bromo-3-hexene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form a double bond.
Comparison with Similar Compounds
Similar Compounds
(z)-1-Chloro-3-hexene: Similar structure but with a chlorine atom instead of bromine.
(z)-1-Iodo-3-hexene: Similar structure but with an iodine atom instead of bromine.
(z)-1-Bromo-2-hexene: Similar structure but with the bromine atom on the second carbon.
Uniqueness
(z)-1-Bromo-3-hexene is unique due to its specific reactivity and selectivity in chemical reactions. The presence of the bromine atom and the (z)-configuration influences its behavior in substitution, elimination, and addition reactions, making it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H11Br |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
1-bromohex-3-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3 |
InChI Key |
HSNATJOWAYTBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


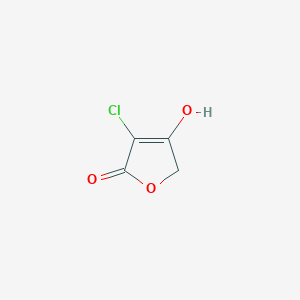
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
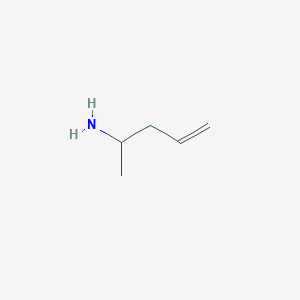
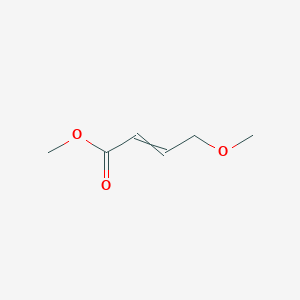
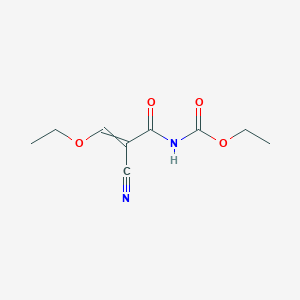
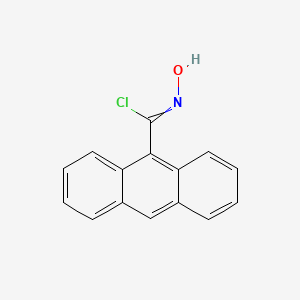
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
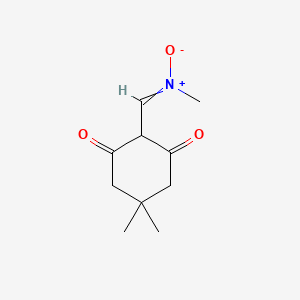
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
